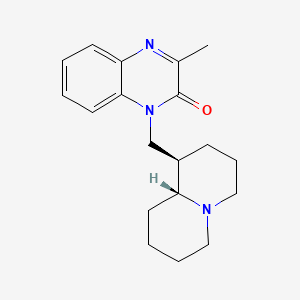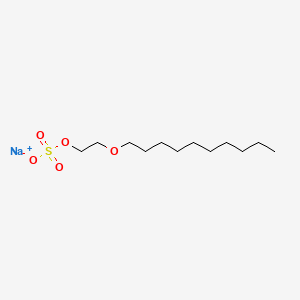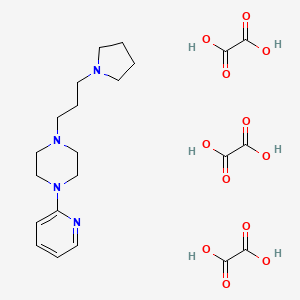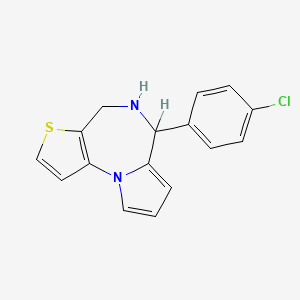
5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrrolo, thieno, and diazepine rings, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyrroles and thiophenes, followed by cyclization reactions to form the fused ring system. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
“5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or participating in redox reactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their biological activity and use in medicinal chemistry.
Thieno[2,3-d]pyrimidines: Similar in structure and often studied for their pharmacological properties.
Diazepines: A well-known class of compounds with various therapeutic applications.
Uniqueness
“5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” stands out due to its fused ring system, which combines elements of pyrrolo, thieno, and diazepine structures
Propiedades
Número CAS |
136334-15-1 |
|---|---|
Fórmula molecular |
C16H13ClN2S |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-5-3-11(4-6-12)16-14-2-1-8-19(14)13-7-9-20-15(13)10-18-16/h1-9,16,18H,10H2 |
Clave InChI |
NNPIOGDLCWQQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




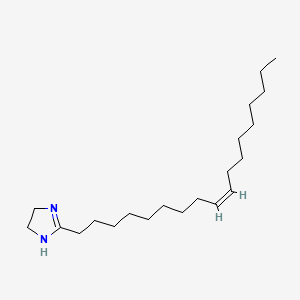
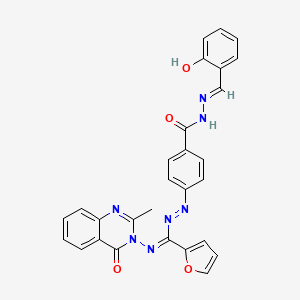

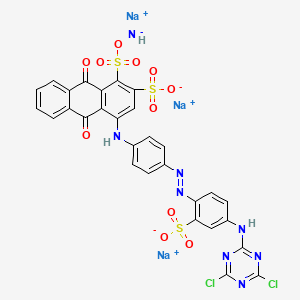
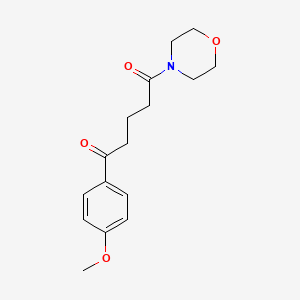
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
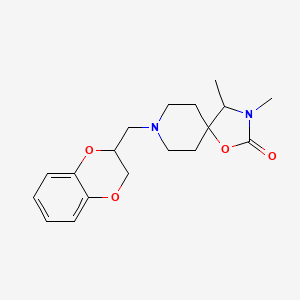
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)

